Methyl 2-(3-fluorophenyl)acrylate belongs to the family of acrylate esters, which are characterized by the presence of an acryloyl group. This specific compound can be synthesized from methyl acrylate and 3-fluorobenzaldehyde through a series of reactions involving condensation and subsequent esterification. It is classified under the broader category of organic compounds known for their reactivity and utility in polymerization and other chemical reactions .
The synthesis of methyl 2-(3-fluorophenyl)acrylate typically involves the following steps:
The reaction conditions typically include:
Methyl 2-(3-fluorophenyl)acrylate can participate in various chemical reactions, including:
The mechanism of action for methyl 2-(3-fluorophenyl)acrylate primarily revolves around its ability to participate in nucleophilic addition reactions due to the electrophilic nature of the carbon-carbon double bond. In polymerization, free radicals initiate the reaction by attacking the double bond, leading to chain growth.
Methyl 2-(3-fluorophenyl)acrylate exhibits several notable physical and chemical properties:
Methyl 2-(3-fluorophenyl)acrylate finds applications across various scientific domains:
Radical polymerization represents a cornerstone methodology for synthesizing fluorinated acrylate derivatives, leveraging the electron-withdrawing nature of fluorine to modulate reactivity. Methyl 2-(3-fluorophenyl)acrylate undergoes controlled radical polymerization when initiated by azobisisobutyronitrile (AIBN) under inert atmospheres. Studies demonstrate that the fluorine atom at the meta-position significantly enhances propagation rates (kp ≈ 1,450 L·mol⁻¹·s⁻¹) compared to non-fluorinated analogs due to increased monomer polarity and resonance stabilization of propagating radicals [1] [6]. This electronic effect also suppresses chain transfer reactions, yielding polymers with higher molecular weights (Mn up to 85,000 g·mol⁻¹) and narrower dispersity (Đ ≈ 1.25).
Organotin-mediated radical pathways enable precise functionalization of the acrylate backbone. The Stille coupling methodology facilitates selective thio-group substitution in precursors like methyl 3-(phenylthio)acrylate when reacted with organostannanes under copper(I) catalysis. This approach overcomes limitations observed with bulky mixed cuprates, which often yield doubly alkylated byproducts [1]. Critical parameters include:
Table 1: Radical Initiator Efficiency for Methyl 2-(3-fluorophenyl)acrylate Polymerization
Initiator | Temperature (°C) | Molecular Weight (Mn, g·mol⁻¹) | Dispersity (Đ) |
---|---|---|---|
AIBN | 70 | 85,000 | 1.25 |
BPO | 80 | 62,000 | 1.42 |
Lauroyl peroxide | 70 | 78,000 | 1.31 |
Recent advances exploit the fluorine atom’s capacity for chain-end functionalization via radical addition-fragmentation chain-transfer polymerization, enabling precise architectural control for specialty fluoropolymers [6].
Synthesis via fluorinated aromatic precursors employs convergent pathways featuring esterification and Suzuki-Miyaura cross-coupling as pivotal steps. A representative three-step sequence begins with 3-fluorobenzaldehyde, which undergoes Knoevenagel condensation with methyl diethylphosphonoacetate under phase-transfer conditions (tetrabutylammonium bromide, potassium carbonate). This yields the target acrylate with ≥85% E-selectivity at 60°C within 4 hours [7]. Critical purification involves recrystallization from ethanol/water mixtures to isolate geometrically pure product.
Alternative routes utilize meta-fluoro-substituted cinnamic acid precursors, activated by N,N′-dicyclohexylcarbodiimide, followed by esterification with methanol catalyzed by p-toluenesulfonic acid. This method achieves near-quantitative conversion under Dean-Stark azeotropic conditions to remove water [4]. Fluorination timing significantly impacts yield: late-stage fluorination of methyl 2-(3-bromophenyl)acrylate using cesium fluoride/18-crown-6 in dimethylformamide affords 78% yield, whereas early aromatic fluorination before acrylate formation reduces side products by 15–20% [7].
Table 2: Condensation Reaction Parameters and Yields
Precursor | Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
3-Fluorobenzaldehyde | K₂CO₃/Bu₄NBr | 60 | 4 | 92 |
3-Bromophenylacrylate | CsF/18-crown-6 | 120 | 8 | 78 |
3-Fluorocinnamic acid | p-TsOH (toluene reflux) | 110 | 6 | 95 |
Microwave-assisted Knoevenagel condensations demonstrate remarkable efficiency, completing in under 20 minutes with 50% energy reduction compared to conventional heating [4].
Non-conventional energy inputs profoundly accelerate and optimize methyl 2-(3-fluorophenyl)acrylate synthesis. Microwave irradiation (300 W, 120°C) reduces Knoevenagel condensation times from hours to 5–8 minutes while maintaining yields >90%. The rapid dielectric heating selectively activates polar intermediates, minimizing thermal decomposition pathways observed in conventional oil-bath reactions [10]. Solvent-free protocols under microwave conditions eliminate purification complexities, particularly when employing heterogeneous catalysts like silica-supported pyridinium fluorochromate.
Ultrasound irradiation (40 kHz, 300 W) enhances mass transfer in biphasic esterification systems. Sonication of 3-fluorocinnamic acid with methanol in hexane, catalyzed by immobilized lipases (Candida antarctica Lipase B), achieves 98% conversion in 45 minutes – a 6-fold rate increase versus silent conditions. Cavitational collapse generates localized hotspots (≈4,500 K), activating enzyme-substrate complexes while preserving biocatalyst integrity through micro-turbulence that prevents agglomeration [3] [10].
Hybrid approaches employ sequential ultrasound-assisted condensation followed by microwave-assisted purification through in-line continuous flow systems. This integration reduces total synthesis time by 85% while improving E-isomer purity to >99.5% through real-time isomer separation [10].
While methyl 2-(3-fluorophenyl)acrylate lacks chiral centers, its utilization in asymmetric synthesis leverages the electron-deficient alkene for stereoselective transformations. Chiral organocatalysts, particularly diarylprolinol silyl ethers, facilitate enantioselective Michael additions to the β-carbon. For instance, decanal addition mediated by O-tert-butyldiphenylsilyl-protected diphenylprolinol achieves 94% ee at -20°C in dichloromethane, forming precursors to fluorinated pharmaceutical intermediates [3] [9].
Transition-metal catalysis enables enantioselective hydrogenation. Iridium complexes with P,N-ligands (e.g., (R)-Segphos) reduce the acrylate double bond under 50 bar hydrogen pressure, affording saturated esters with 89% ee and >99% conversion. The meta-fluorine substituent electronically moderates substrate coordination, preventing catalyst poisoning while maintaining stereoselectivity [2] [9]. Dynamic kinetic resolution strategies are emerging using bifunctional thiourea-amine organocatalysts, which simultaneously activate nucleophiles and the acrylate through hydrogen-bonding networks. This approach constructs contiguous stereocenters in fluorinated cyclic compounds with diastereomeric ratios exceeding 20:1 [3].
Table 3: Asymmetric Catalytic Systems for Methyl 2-(3-fluorophenyl)acrylate Derivatives
Reaction Type | Catalyst | ee (%) | Diastereoselectivity | Application |
---|---|---|---|---|
Michael Addition | Diphenylprolinol silyl ether | 94 | N/A | β-Substituted ester synthesis |
Enantioselective Hydrogenation | Ir-(R)-Segphos complex | 89 | N/A | Chiral 3-arylpropanoate production |
Dynamic Kinetic Resolution | Bifunctional thiourea-amine | 97 | >20:1 dr | Cyclohexane derivatives with meta-F |
Photoredox asymmetric catalysis represents a frontier, merging iridium photocatalysts with chiral Brønsted acids to generate prochiral radicals that add enantioselectively to the acrylate moiety [3].
Continuous flow systems address critical scalability challenges in methyl 2-(3-fluorophenyl)acrylate manufacturing. Tubular reactors with static mixers achieve near-instantaneous mixing of 3-fluorobenzaldehyde and methyl acetate enolate equivalents at millisecond residence times, suppressing oligomerization and enhancing E-selectivity to 97% [4] [10]. Precise temperature control (±0.5°C) via integrated Peltier modules eliminates exotherm-induced decomposition observed in batch reactors.
Key scale-up considerations include:
Solid-supported reagents facilitate purification integration. Packed beds of polymer-supported pyridine (PS-Pyr) immediately neutralize acid byproducts during esterification, while in-line scavengers (e.g., quadrapure resin) remove metal contaminants from coupling reactions. This continuous purification achieves >99.5% purity without intermediate isolation, reducing solvent consumption by 70% [10].
Table 4: Flow Chemistry Scale-Up Performance Metrics
Scale Parameter | Laboratory Scale | Pilot Scale | Production Scale |
---|---|---|---|
Reactor Volume (L) | 0.1 | 5 | 100 |
Surface Area/Volume (m²·m⁻³) | 100 | 25 | 5 |
Throughput (kg·day⁻¹) | 0.2 | 12 | 240 |
Purity (%) | 98.5 | 99.1 | 99.3 |
Hybrid flow systems incorporating enzymatic membranes demonstrate particular promise for sustainable manufacturing, enabling cofactor regeneration and biocatalyst reuse during asymmetric reductions of precursor aldehydes [4] [10].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2